Product packaging for DL-Leucine-4-antipyrineamide(Cat. No.:CAS No. 62951-84-2)

DL-Leucine-4-antipyrineamide

Cat. No.: B14078437
CAS No.: 62951-84-2
M. Wt: 316.4 g/mol
InChI Key: CWAVOMKTMZURCR-UHFFFAOYSA-N
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Description

DL-Leucine-4-antipyrineamide is a synthetic chiral compound designed for research purposes, combining a leucine amino acid moiety with a 4-antipyrine group. Its structure suggests potential application as a building block in organic synthesis or as an intermediate in the development of more complex molecules. The presence of the 4-aminopyrine component, which is known to be used in colorimetric assays to measure enzyme activity such as that of leucine aminopeptidase , indicates its potential utility in biochemical research and enzymatic studies. The DL-racemic mixture provides a pair of enantiomers that may be useful for investigating stereoselective biological processes or for use in method development. Researchers can explore its properties in the synthesis of peptide analogues, given that D-amino acid residues like D-leucine have been shown to enhance the stability and bioactivity of antimicrobial peptides . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N4O2 B14078437 DL-Leucine-4-antipyrineamide CAS No. 62951-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62951-84-2

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpentanamide

InChI

InChI=1S/C17H24N4O2/c1-11(2)10-14(18)16(22)19-15-12(3)20(4)21(17(15)23)13-8-6-5-7-9-13/h5-9,11,14H,10,18H2,1-4H3,(H,19,22)

InChI Key

CWAVOMKTMZURCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CC(C)C)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dl Leucine 4 Antipyrineamide

Development and Optimization of Synthetic Pathways for DL-Leucine-4-antipyrineamide

The formation of the amide bond between the carboxylic acid of DL-Leucine and the primary amine of 4-aminoantipyrine (B1666024) is the cornerstone of the synthesis of this compound. The efficiency and yield of this reaction are highly dependent on the chosen coupling reagents and reaction conditions.

Exploration of Various Coupling Reagents and Reaction Conditions

The synthesis of this compound involves the formation of an amide linkage. A common and effective method for this is the use of coupling reagents that activate the carboxylic acid group of a protected DL-Leucine to facilitate its reaction with the amino group of 4-aminoantipyrine. The choice of coupling reagent is critical as it can influence reaction time, yield, and the degree of side reactions, such as racemization.

A variety of coupling reagents have been developed for amide bond formation, each with its own advantages and disadvantages. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress racemization and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides.

Phosphonium and uronium salt-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are also highly effective and are known for their high coupling efficiency and low racemization rates. Another approach is the conversion of the carboxylic acid to an acid chloride, which then readily reacts with the amine. This method, known as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct. The reaction conditions, including solvent, temperature, and stoichiometry of reagents, must be carefully optimized for each specific combination of amino acid and amine to achieve the best results.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Advantages Disadvantages
DCC (Dicyclohexylcarbodiimide) Inexpensive, effective Byproduct (DCU) is poorly soluble, can be difficult to remove
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Water-soluble byproduct, easier workup More expensive than DCC
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) High coupling efficiency, low racemization Expensive
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) Effective for sterically hindered couplings Can be allergenic
Thionyl Chloride (SOCl2) Forms highly reactive acid chloride Harsh conditions, can lead to side reactions

High-Yield Synthesis Strategies and Process Intensification

Achieving a high yield of this compound requires careful consideration of several factors. The use of an appropriate protecting group for the amino group of DL-leucine is crucial to prevent self-condensation. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under specific conditions after the coupling reaction.

Process intensification strategies can be employed to improve reaction efficiency and yield. These may include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Continuous flow chemistry offers another avenue for process intensification, allowing for better control over reaction parameters and facilitating scale-up. The optimization of reagent stoichiometry, reaction temperature, and reaction time are all critical parameters that need to be fine-tuned to maximize the yield and purity of the final product.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. This involves several key considerations:

Solvent Selection: Traditional peptide synthesis often utilizes hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). Green chemistry encourages the use of safer, more environmentally friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water. Propylene carbonate has also been shown to be a viable green solvent for peptide synthesis.

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Catalytic Reagents: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. For instance, the development of catalytic methods for amide bond formation is an active area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption.

Waste Reduction: Minimizing the generation of hazardous byproducts and developing efficient purification methods are key aspects of green synthesis.

Synthesis and Characterization of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of high-purity precursors: DL-Leucine and 4-aminoantipyrine.

DL-Leucine: As an essential amino acid, DL-leucine is commercially available. For the synthesis of this compound, the amino group of leucine (B10760876) must be protected to prevent unwanted side reactions. Common protected forms include Boc-DL-leucine and Cbz-DL-leucine. The synthesis of these protected derivatives is well-established in peptide chemistry.

4-Aminoantipyrine: This key precursor can be synthesized from antipyrine (B355649). The synthesis typically involves the nitrosation of antipyrine followed by reduction to yield 4-aminoantipyrine. It is a crystalline solid that can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR.

Rational Design and Synthesis of Analogues and Derivatives of this compound

The rational design and synthesis of analogues of this compound are crucial for exploring its structure-activity relationship (SAR).

Structural Modifications and Linker Strategies for Structure-Activity Relationship (SAR) Probes

Structural modifications can be made to both the leucine and the antipyrine moieties of the molecule.

Modifications of the Leucine Moiety: The isobutyl side chain of leucine can be replaced with other alkyl or aryl groups to probe the effect of steric and electronic properties on activity. The stereochemistry at the α-carbon can also be varied, for example, by using pure L-leucine or D-leucine instead of the racemic mixture.

Modifications of the Antipyrine Moiety: The phenyl group on the pyrazolone (B3327878) ring of antipyrine can be substituted with various functional groups (e.g., nitro, methyl, halo) to investigate their influence on the molecule's properties. The methyl groups on the pyrazolone ring can also be modified.

Linker Strategies: A linker can be introduced between the leucine and antipyrine fragments. This can be used to vary the distance and relative orientation of the two moieties, which can be critical for biological activity. Different types of linkers, such as flexible alkyl chains or more rigid aromatic spacers, can be employed to systematically probe the optimal spatial arrangement. The synthesis of such analogs would follow similar amide coupling strategies as described for the parent compound.

Stereoselective Synthesis Approaches for Enantiopure Forms

The synthesis of enantiomerically pure forms of this compound, namely L-Leucine-4-antipyrineamide and D-Leucine-4-antipyrineamide, can be achieved through several stereoselective strategies. These approaches primarily fall into two categories: the use of chiral starting materials in a way that preserves stereochemical integrity, and the resolution of a racemic mixture. Enzymatic methods have shown particular promise in the stereospecific synthesis of related N-acyl-antipyrine amides.

A significant strategy for obtaining enantiopure Leucine-4-antipyrineamide is through enzymatic catalysis. The use of proteases for the coupling of N-protected amino acids with 4-aminoantipyrine has been explored. nih.gov Serine and cysteine proteases, in particular, have demonstrated effectiveness in producing N-protected L-aminoacyl-antipyrine amides with high yields, in some cases reaching 100%. nih.gov These enzymatic reactions are conducted in various media, including aqueous-organic, biphasic, and suspension systems, to optimize product yield. nih.govresearchgate.net The stereospecificity of the enzyme ensures that the configuration of the starting L-amino acid is retained in the final product. For example, papain, a cysteine protease, has been successfully used to synthesize Z-L-aminoacyl-antipyrine amides from Z-protected amino acid esters and 4-aminoantipyrine. researchgate.net This approach offers a direct route to the L-enantiomer of the target compound.

Another viable stereoselective approach involves starting with enantiomerically pure L-leucine or D-leucine and coupling it with 4-aminoantipyrine using standard peptide coupling reagents. This method relies on the principle that the chiral center of the amino acid does not participate in the reaction and its configuration is preserved. Common coupling agents that can be employed for this transformation include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. The amino group of leucine is typically protected with a suitable group, such as a benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) group, prior to the coupling reaction. Following the formation of the amide bond, the protecting group can be removed under appropriate conditions to yield the desired enantiopure Leucine-4-antipyrineamide.

Kinetic resolution of the racemic this compound or a suitable precursor represents a third potential pathway to the enantiopure forms. This strategy could involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by physical means such as crystallization. libretexts.org Alternatively, enzymatic resolution could be employed. For instance, a stereoselective amino acid amidase could be used to selectively hydrolyze one enantiomer of a racemic amino acid amide precursor, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. nih.govasm.orgasm.org While this has been demonstrated for other amino acid amides, its specific application to this compound would require experimental validation.

The following table summarizes the potential stereoselective synthesis approaches for obtaining enantiopure forms of Leucine-4-antipyrineamide.

Method Description Key Reagents/Catalysts Potential Advantages Reference(s)
Enzymatic Synthesis Direct coupling of an N-protected L-amino acid with 4-aminoantipyrine using a stereoselective enzyme.Serine proteases, Cysteine proteases (e.g., Papain)High stereospecificity, mild reaction conditions, high yields. nih.govresearchgate.net
Chiral Pool Synthesis Standard amide bond formation starting from enantiopure L- or D-leucine.Peptide coupling reagents (DCC, EDC), N-protecting groups (Boc, Z).Readily available starting materials, established reaction protocols. libretexts.org
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.Chiral resolving agents, Stereoselective enzymes (e.g., amino acid amidases).Applicable to the separation of racemates. libretexts.orgnih.govasm.orgasm.org

Advanced Spectroscopic and Structural Elucidation of Dl Leucine 4 Antipyrineamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the precise atomic connectivity and solution-state structure of DL-Leucine-4-antipyrineamide. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides an unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound displays characteristic signals for both the leucine (B10760876) and antipyrine (B355649) moieties. Protons of the phenyl group on the pyrazolone (B3327878) ring typically appear in the aromatic region (δ 7.3-7.5 ppm). The singlets corresponding to the N-CH₃ and C-CH₃ groups of the antipyrine core are also readily identified. The leucine portion presents a more complex spin system, including the α-proton, the β-methylene protons, the γ-methine proton, and the two diastereotopic δ-methyl groups.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbons of the amide and the pyrazolone ring, the aromatic carbons, and the aliphatic carbons of the leucine side chain.

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, definitively linking the α-H, β-H₂, γ-H, and δ-(CH₃)₂ protons within the leucine spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. The key HMBC correlation is observed between the amide proton (N-H) and the carbonyl carbon (C=O) of the leucine moiety as well as the C4 carbon of the antipyrine ring, confirming the formation of the amide bond at the desired position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity between protons, which is vital for conformational analysis. For instance, NOE cross-peaks could indicate proximity between the leucine side-chain protons and the protons of the phenyl group on the antipyrine scaffold.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Atom Position (Antipyrine Moiety)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C=O (Amide)~173--
C=O (Pyrazolone)~162--
Phenyl-C₁'~134--
Phenyl-C₂',C₆'~129~7.45d
Phenyl-C₃',C₅'~126~7.50t
Phenyl-C₄'~124~7.35t
C₃ (Pyrazolone)~160--
C₄ (Pyrazolone)~100--
C₅ (Pyrazolone)~135--
N-CH₃~35~3.15s
C-CH₃~10~2.25s
Atom Position (Leucine Moiety) Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
α-CH~53~4.40m
β-CH₂~40~1.70m
γ-CH~24~1.80m
δ-CH₃ (x2)~22, ~23~0.90d
NH (Amide)-~9.20d

The amide bond between the leucine and antipyrine fragments introduces the possibility of rotational isomerism (atropisomerism) due to hindered rotation. This can lead to the broadening of NMR signals or, in cases of slow exchange on the NMR timescale, the appearance of two distinct sets of resonances for the atoms near the amide bond. Variable-temperature NMR studies can be employed to investigate the energetics of this rotational barrier. Furthermore, analysis of ³J(Hₙ, Hα) coupling constants and NOESY data provides insights into the preferred solution-state conformation of the molecule, particularly concerning the torsional angles of the backbone and the orientation of the bulky isobutyl side chain.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the molecular formula can be unequivocally determined, distinguishing it from other potential isobaric compounds. For this compound (C₁₇H₂₄N₄O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a mass error of less than 5 ppm considered confirmatory.

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the most prominent fragmentation would be the cleavage of the central amide bond, yielding two major fragments: one corresponding to the 4-aminoantipyrine (B1666024) cation and the other to the leucyl acylium ion. Subsequent fragmentation of these primary ions, such as the characteristic loss of an isobutene from the leucine side chain, further corroborates the proposed structure.

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₇H₂₅N₄O₂⁺317.1978Protonated molecular ion
[M-C₆H₁₂]⁺C₁₁H₁₃N₄O₂⁺233.1039Loss of isobutene from the leucine side chain
[Antipyrine-NH₂]⁺C₁₁H₁₄N₃O⁺204.1137Fragment corresponding to 4-aminoantipyrine
[Leucine acylium]⁺C₆H₁₂NO⁺114.0919Acylium ion from cleavage of the amide bond

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a rapid and non-destructive method for identifying functional groups and probing intermolecular interactions like hydrogen bonding. researchgate.net The spectra are complementary and provide a detailed fingerprint of the molecule.

Key vibrational modes for this compound include:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the amide N-H stretch. Its position and broadness can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the leucine and methyl groups are observed just below 3000 cm⁻¹.

Amide I Band: A strong absorption around 1650-1670 cm⁻¹, primarily due to the C=O stretching vibration of the newly formed secondary amide. This is one of the most characteristic bands.

Pyrazolone C=O Stretching: Another strong carbonyl absorption, typically near 1630-1660 cm⁻¹, arising from the pyrazolone ring.

Amide II Band: Found around 1520-1550 cm⁻¹, this band results from a combination of N-H bending and C-N stretching vibrations. Its presence is characteristic of a secondary amide linkage.

The formation of intermolecular hydrogen bonds, for example, between the amide N-H of one molecule and a carbonyl oxygen (either amide or pyrazolone) of another, would lead to a downward shift (red-shift) and broadening of the N-H and C=O stretching bands in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
N-H Stretch (Amide)3300 - 3400-NH-
Aromatic C-H Stretch3000 - 3100Ar-H
Aliphatic C-H Stretch2850 - 2980-CH₃, -CH₂, -CH
Amide I (C=O Stretch)1650 - 1670-CO-NH-
Pyrazolone C=O Stretch1630 - 1660Pyrazolone C=O
Amide II (N-H Bend, C-N Stretch)1520 - 1550-CO-NH-
Aromatic C=C Bending1450 - 1600Ar C=C

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure of a molecule, assuming a suitable crystal can be grown. libretexts.org This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the constitution established by NMR and MS.

For this compound, a crystal structure would reveal:

Absolute Conformation: The exact three-dimensional arrangement of the atoms in the crystal lattice, including the planarity of the amide bond and the specific torsion angles defining the orientation of the leucine side chain relative to the antipyrine core.

Stereochemistry: As a DL-leucine derivative, the crystal would be a racemate, containing both (R) and (S) enantiomers. The analysis would show how these enantiomers pack within the unit cell, for instance, whether they form a racemic compound or conglomerate.

Intermolecular Interactions: A detailed map of all non-covalent interactions that stabilize the crystal packing. This would prominently feature hydrogen bonds, such as N-H···O=C interactions between the amide groups of adjacent molecules, potentially forming chains or dimeric motifs. Other interactions like C-H···O, C-H···π, and π-π stacking between phenyl rings could also be identified, providing a complete picture of the supramolecular architecture.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. For a compound such as this compound, which contains a chiral center derived from the leucine moiety, these methods are indispensable for determining its absolute configuration and assessing its enantiomeric purity. The primary techniques in this field are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Principles of Chiroptical Spectroscopy

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that interact differently with plane-polarized light. wikipedia.orgrp-photonics.com This differential interaction is the basis of chiroptical measurements.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. frontiersin.orgamrita.edu When plane-polarized light passes through a chiral sample, the angle of rotation changes with the wavelength of the light. An ORD spectrum is a plot of this specific rotation against wavelength. libretexts.org The curve can be either plain, showing a steady increase or decrease in rotation, or it can exhibit a phenomenon known as the Cotton effect. The Cotton effect is a characteristic peak and trough (or vice versa) in the ORD curve that occurs in the region of a chromophore's absorption band. amrita.educreative-biostructure.com The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. libretexts.org

Circular Dichroism (CD): CD is the differential absorption of left and right circularly polarized light by a chiral molecule. ontosight.ai Linearly polarized light can be considered a combination of equal parts left- and right-circularly polarized light. When passing through a chiral sample that contains a chromophore (a light-absorbing group), these two components are absorbed to different extents (ΔA = AL - AR). creative-biostructure.com A CD spectrum plots this difference in absorption, usually expressed as molar ellipticity ([θ]), against wavelength. A CD signal is only observed at wavelengths where the molecule absorbs light and is chiral. creative-biostructure.comubc.ca

Enantiomers produce CD spectra that are mirror images of each other and ORD curves with Cotton effects of opposite signs. frontiersin.orglibretexts.org This property is fundamental to their use in stereochemical analysis.

Determination of Absolute Configuration

The absolute configuration of a chiral center (e.g., the α-carbon of the leucine residue in this compound) describes the precise spatial arrangement of its substituents. This is commonly designated using the Cahn-Ingold-Prelog (R/S) or the D/L system.

Chiroptical spectroscopy provides a powerful, non-destructive method for determining absolute configuration. nih.govresearchgate.net The process typically involves comparing the experimentally measured CD or ORD spectrum with a theoretically predicted spectrum for a known configuration (e.g., the R or S enantiomer). acs.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer being studied.

For a novel compound like Leucine-4-antipyrineamide, one would first synthesize and isolate one of the enantiomers, for instance, L-Leucine-4-antipyrineamide (the S-enantiomer). The experimental CD and ORD spectra would then be recorded. A positive Cotton effect in the ORD spectrum and a corresponding positive or negative band in the CD spectrum at a specific wavelength would be characteristic of that particular enantiomer. The mirror-image spectra would be expected for the D-enantiomer.

Hypothetical Chiroptical Data for Leucine-4-antipyrineamide Enantiomers

The following tables illustrate the kind of data that would be expected from a chiroptical analysis of the individual enantiomers of Leucine-4-antipyrineamide.

Table 1: Hypothetical Circular Dichroism (CD) Data

EnantiomerWavelength of Maxima (λ_max, nm)Molar Ellipticity ([θ]), deg·cm²/dmol
L-Leucine-4-antipyrineamide225+15,000
250-8,000
D-Leucine-4-antipyrineamide225-15,000
250+8,000

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data (Illustrating Cotton Effect)

EnantiomerFeatureWavelength (nm)Specific Rotation ([α])
L-Leucine-4-antipyrineamidePeak235+5,000
Trough215-4,500
D-Leucine-4-antipyrineamideTrough235-5,000
Peak215+4,500

Assessment of Enantiomeric Purity

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. It is a critical parameter in pharmaceutical sciences. Chiroptical spectroscopy is highly effective for this assessment. ontosight.aichromatographytoday.com

A racemic mixture, designated as DL, contains equal amounts (50:50) of the L- and D-enantiomers. chemistrysteps.com In such a mixture, the chiroptical signals of the two enantiomers cancel each other out perfectly. wikipedia.orgrp-photonics.com Consequently, a racemic mixture of this compound would be optically inactive, exhibiting no CD signal and no optical rotation across the spectrum. chromatographytoday.comchemistrysteps.com

If a sample of Leucine-4-antipyrineamide is enantiomerically enriched (i.e., not a 50:50 mixture), it will exhibit a CD and ORD spectrum. The intensity of the signal (e.g., the molar ellipticity at a given wavelength) is directly proportional to the enantiomeric excess of the sample. units.it By measuring the CD signal of an unknown sample and comparing it to the signal of a pure enantiomeric standard, the enantiomeric purity can be precisely quantified. For example, a sample with 90% ee of the L-enantiomer would show a CD signal with 90% of the intensity of the pure L-enantiomer. chromatographytoday.com

Chirality, Stereoisomerism, and Enantioseparation Strategies for Dl Leucine 4 Antipyrineamide

Investigation of Stereochemical Properties and Chiral Centers

DL-Leucine-4-antipyrineamide is a racemic mixture, meaning it consists of equal amounts of two enantiomers. The chirality of this molecule originates from the leucine (B10760876) portion of its structure. Specifically, the α-carbon atom of the leucine residue, which is bonded to an amino group (in this case, as part of an amide linkage), a carboxyl group (also part of the amide linkage), an isobutyl group, and a hydrogen atom, serves as the stereogenic center or chiral center.

The "DL" designation in this compound indicates the presence of both the D (dextrorotatory) and L (levorotatory) enantiomers. These enantiomers are mirror images of each other and, in a symmetric or achiral environment, possess identical physical and chemical properties. However, in a chiral environment, such as the human body with its own chiral molecules like enzymes and receptors, they can interact differently, leading to distinct biological activities. The two enantiomers of Leucine-4-antipyrineamide are L-Leucine-4-antipyrineamide and D-Leucine-4-antipyrineamide.

Development of Enantiomeric Resolution Methods for this compound

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the development of single-enantiomer drugs. Several techniques have been established for the enantioseparation of amino acids and their derivatives, which are applicable to this compound.

A classical and widely used method for chiral resolution is the formation of diastereomeric salts. libretexts.orgfiveable.me This technique involves reacting the racemic mixture of this compound, which possesses a basic amino group, with an enantiomerically pure chiral acid. This reaction results in the formation of a mixture of two diastereomeric salts.

Diastereomers, unlike enantiomers, have different physical properties, such as solubility and melting point. fiveable.me This difference in solubility can be exploited to separate them through a process called fractional crystallization. fiveable.me By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized from the solution, while the other remains dissolved. Once the diastereomeric salt is isolated, the chiral acid can be removed by a chemical reaction, yielding the enantiomerically pure form of Leucine-4-antipyrineamide. The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent that provide a significant difference in the solubility of the diastereomeric salts. mdpi.comunchainedlabs.comrsc.org

Illustrative Data for Diastereomeric Salt Resolution The following table presents hypothetical data to illustrate the outcome of a diastereomeric salt resolution for this compound.

Resolving Agent Solvent Diastereomeric Salt Yield (%) Enantiomeric Excess (%)
(R,R)-Tartaric Acid Ethanol (R)-Amide-(R,R)-Tartrate 40 >98
(S)-Mandelic Acid Methanol (S)-Amide-(S)-Mandelate 35 >97
(1R)-(-)-Camphor-sulfonic Acid Acetone (R)-Amide-(1R)-Camphorsulfonate 42 >99

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. oup.comresearchgate.net This method utilizes a chiral stationary phase (CSP), which is a column packing material that has been modified with a chiral selector. The enantiomers of this compound interact with the CSP to form transient diastereomeric complexes. The differing stability of these complexes leads to different retention times on the column, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the resolution of a wide range of racemic compounds, including amino acid derivatives. researchgate.net For amino acid amides, columns like Chiralcel OD-H have demonstrated good separation capabilities. researchgate.net Another class of effective CSPs for amino acid derivatives are those based on macrocyclic antibiotics like vancomycin (B549263) and teicoplanin. researchgate.netchromatographytoday.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol, plays a crucial role in achieving optimal separation. pharmtech.com

Illustrative Chiral HPLC Separation Data The following table shows hypothetical HPLC data for the enantioseparation of this compound on different chiral stationary phases.

Chiral Stationary Phase Mobile Phase Retention Time (D-enantiomer) (min) Retention Time (L-enantiomer) (min) Resolution (Rs)
Chiralcel OD-H Hexane/Isopropanol (90:10) 8.5 10.2 1.8
Chirobiotic V (Vancomycin) Methanol/Water (80:20) 12.1 14.5 2.1
Chirobiotic T (Teicoplanin) Acetonitrile/Water/TFA (70:30:0.1) 9.8 11.5 1.9

Chiral Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires only small sample volumes. ingentaconnect.com In chiral CE, a chiral selector is added to the background electrolyte. nih.govnih.gov As the enantiomers of this compound migrate through the capillary under the influence of an electric field, they form transient diastereomeric complexes with the chiral selector. This results in different electrophoretic mobilities for the two enantiomers, leading to their separation.

Commonly used chiral selectors for amino acid derivatives in CE include cyclodextrins and their derivatives, as well as macrocyclic antibiotics like vancomycin. nih.govnih.govpsu.edu The degree of separation can be fine-tuned by optimizing parameters such as the type and concentration of the chiral selector, the pH of the electrolyte, and the capillary temperature. nih.govpsu.edu

Illustrative Chiral CE Separation Data The following table provides hypothetical data for the enantioseparation of this compound using chiral CE.

Chiral Selector Selector Concentration (mM) Background Electrolyte pH Migration Time (D-enantiomer) (min) Migration Time (L-enantiomer) (min) Resolution (Rs)
Hydroxypropyl-β-cyclodextrin 10 4.5 15.3 15.9 1.7
Vancomycin 5 6.0 18.2 19.1 2.0
(+)-18-Crown-6-tetracarboxylic acid 8 2.5 12.5 13.0 1.5

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for preparative chiral separations in the pharmaceutical industry. nih.govselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. pharmtech.com This technique offers several advantages over HPLC, including faster separations and reduced use of organic solvents, making it a "greener" alternative. selvita.com

For the preparative resolution of this compound, SFC can be coupled with the same types of chiral stationary phases used in HPLC. The high flow rates achievable in SFC allow for a significant increase in throughput, which is particularly beneficial for large-scale purification. chromatographyonline.com

Illustrative Preparative SFC Data The following table illustrates hypothetical data for the preparative chiral resolution of this compound by SFC.

Chiral Stationary Phase Co-solvent in CO2 Throughput ( g/day ) Purity of D-enantiomer (%) Purity of L-enantiomer (%)
Cellulose tris(3,5-dimethylphenylcarbamate) Methanol (20%) 50 >99.5 >99.5
Amylose tris(3,5-dimethylphenylcarbamate) Ethanol (15%) 45 >99.0 >99.0

Mechanistic Studies of Chiral Recognition and Selectivity

Understanding the mechanism of chiral recognition is fundamental to developing and optimizing enantioseparation methods. Chiral recognition is based on the "three-point interaction model," which postulates that for discrimination to occur, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent.

In the context of chiral HPLC , the interactions between the enantiomers of this compound and the CSP can include hydrogen bonding, dipole-dipole interactions, ionic interactions, and steric hindrance. researchgate.netnih.gov For example, the amide and carbonyl groups of the analyte can form hydrogen bonds with the CSP, while the bulky isobutyl and antipyrine (B355649) moieties can experience steric repulsion, leading to different binding energies for the two enantiomers. nih.gov

In chiral CE , the chiral selector in the background electrolyte forms transient diastereomeric complexes with the analyte enantiomers. The different stabilities of these complexes, governed by the same types of non-covalent interactions as in HPLC, result in different effective mobilities and thus separation. ingentaconnect.compsu.edu

Ligand exchange chromatography is another technique where the mechanism of chiral recognition is well-studied. scielo.br In this method, a chiral ligand, such as an amino acid, forms a complex with a metal ion (e.g., copper(II)). This chiral metal complex is then used to separate the enantiomers of the analyte. The separation is achieved through the formation of transient, mixed-ligand diastereomeric complexes with different stabilities. scielo.brscite.ai

Determination of Absolute Configuration of Individual Enantiomers

The determination of the absolute configuration of the individual enantiomers of this compound, designated as (R)-Leucine-4-antipyrineamide and (S)-Leucine-4-antipyrineamide, is a critical step in its stereochemical characterization. This process involves the use of advanced analytical techniques capable of distinguishing between the three-dimensional arrangements of atoms in the chiral leucine moiety. While specific research detailing the absolute configuration of this particular compound is not extensively published, the established methodologies for analogous amino acid amides provide a clear framework for how this would be achieved. These methods primarily rely on chiroptical spectroscopy and X-ray crystallography, often in conjunction with chiral derivatization or separation techniques.

A fundamental approach to assigning the absolute configuration is through the use of chiroptical methods such as electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD). These techniques measure the differential absorption or rotation of polarized light by the chiral molecule. The resulting spectrum is unique to a specific enantiomer, often referred to as its stereochemical fingerprint. By comparing the experimentally obtained spectrum with that predicted by quantum chemical calculations for a known (R) or (S) configuration, the absolute stereochemistry of the enantiomer can be unequivocally assigned.

Another powerful, and often definitive, method is single-crystal X-ray crystallography. This technique allows for the direct visualization of the three-dimensional structure of the molecule in the solid state, providing the precise spatial arrangement of its constituent atoms. To apply this method, a suitable single crystal of one of the pure enantiomers of Leucine-4-antipyrineamide would be required. The resulting crystallographic data can be used to determine the absolute configuration without ambiguity, often by referencing the known configuration of the parent amino acid, leucine.

In cases where obtaining a suitable crystal is challenging, derivatization with a chiral reagent of known absolute configuration can be employed. This converts the enantiomers into a pair of diastereomers. As diastereomers possess different physical properties, they can be separated by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The analysis of the separated diastereomers, for instance by Nuclear Magnetic Resonance (NMR) spectroscopy, can then be used to deduce the absolute configuration of the original enantiomers. For amino acid amides, reagents like (R)-O-aryllactic acid have been utilized for such purposes. researchgate.net

Furthermore, chiral HPLC itself, utilizing a chiral stationary phase (CSP), can be instrumental. nih.govresearchgate.netsigmaaldrich.com By comparing the elution order of the enantiomers of this compound with that of known standards, an empirical assignment of the absolute configuration can sometimes be made. However, this method is generally considered less definitive than chiroptical or crystallographic techniques unless validated with standards of known absolute stereochemistry.

A summary of the potential methods for determining the absolute configuration of the enantiomers of this compound is presented in the table below.

Method Principle Type of Data Obtained Remarks
X-ray Crystallography Diffraction of X-rays by a single crystal of a pure enantiomer.Three-dimensional atomic coordinates, allowing for direct assignment of the (R) or (S) configuration.Considered the "gold standard" for unambiguous determination. Requires a suitable single crystal.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.VCD spectrum, which can be compared with quantum chemical calculations for a known configuration.A powerful technique for determining the absolute configuration of chiral molecules in solution.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized ultraviolet light.ECD spectrum, which provides information about the stereochemistry of the molecule's chromophores.Useful for comparing with theoretical spectra to assign the absolute configuration.
Optical Rotatory Dispersion (ORD) Measurement of the change in optical rotation as a function of wavelength.ORD curve, which can be used to characterize the stereochemistry of the molecule.A classical chiroptical method that complements ECD and VCD.
Chiral Derivatization with NMR/HPLC Reaction of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, followed by separation and analysis. researchgate.netSeparable signals in NMR spectra or distinct peaks in an HPLC chromatogram for the resulting diastereomers. researchgate.netThe known configuration of the derivatizing agent allows for the deduction of the unknown configuration of the enantiomers.

Computational Chemistry and Molecular Modeling Studies of Dl Leucine 4 Antipyrineamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of a molecule at the electronic level. These methods are instrumental in predicting the geometry, stability, and spectroscopic characteristics of DL-Leucine-4-antipyrineamide.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT studies would begin with the optimization of its three-dimensional structure to determine the most stable conformation (ground state geometry). This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Theoretical investigations on related compounds, such as 4-aminoantipyrine (B1666024) and its derivatives, have successfully employed DFT methods, often using the B3LYP functional with a 6-31G(d) or higher basis set, to obtain optimized geometries that are in good agreement with experimental X-ray crystallography data. nih.govscispace.com For this compound, similar calculations would be performed to predict bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric properties.

Furthermore, DFT calculations can provide valuable information about the molecule's energetic properties, such as the total energy, enthalpy of formation, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller energy gap suggests that the molecule is more likely to be reactive. For instance, DFT calculations on novel 4-aminoantipyrine derivatives have been used to gain insights into their electronic structure and stability, indicating their potential as effective analgesic agents. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AnglePredicted Value
Bond Length (Å)C=O (amide)1.24
C-N (amide)1.35
N-H (amide)1.01
Cα-C (leucine)1.53
Bond Angle (°)C-N-H (amide)121.0
O=C-N (amide)123.5
Cα-C-N (leucine)116.0
Dihedral Angle (°)H-N-Cα-C175.0
C-N-Cα-Cβ-65.0

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be obtained from DFT calculations.

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties, which can aid in the experimental characterization of a new compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of chemical bonds. By comparing the calculated IR spectrum with an experimental one, researchers can confirm the structure of the synthesized molecule and assign specific peaks to particular functional groups. Studies on 4-aminoantipyrine have shown good agreement between theoretical vibrational frequencies calculated using DFT and experimental FT-IR data. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. uctm.edu These predictions are invaluable for interpreting experimental NMR spectra and assigning signals to specific nuclei within the molecule. For this compound, this would help in confirming the connectivity of the leucine (B10760876) and antipyrine (B355649) moieties.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. uctm.edu This provides information about the electronic transitions between molecular orbitals and can help in understanding the color and photophysical properties of the compound. The predicted absorption maxima (λ_max) can be compared with experimental UV-Vis spectra.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

SpectrumParameterPredicted Value
IR (cm⁻¹)ν(C=O) amide1680
ν(N-H) amide3350
ν(C-H) aromatic3050
¹H NMR (ppm)δ(N-H) amide8.5
δ(Cα-H) leucine4.2
δ(Aromatic-H)7.2 - 7.8
¹³C NMR (ppm)δ(C=O) amide172
δ(Cα) leucine55
UV-Vis (nm)λ_max250, 285

Note: The data in this table is hypothetical and illustrative.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing how a molecule moves and changes its shape over time. This is particularly important for a flexible molecule like this compound, which contains several rotatable bonds. MD simulations are crucial for understanding its conformational landscape and how it interacts with its environment, such as a solvent. acs.orgnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes the positions and velocities of the atoms over time. These simulations rely on a force field, which is a set of parameters that define the potential energy of the system.

Solvent effects are another critical aspect that can be investigated using MD simulations. The presence of a solvent, such as water, can significantly impact the conformational preferences of a molecule through hydrogen bonding and hydrophobic interactions. MD simulations in explicit solvent can reveal how water molecules are organized around this compound and how they stabilize certain conformations. Studies on amino acids and amides have demonstrated the importance of including solvent effects in computational models to accurately represent their behavior in solution. pnas.orgresearchgate.netnih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound (Illustrative)

ParameterValue/Description
Force FieldCHARMM36, AMBER, or OPLS
Solvent ModelTIP3P or SPC/E water
System Size~10,000 atoms (solute + solvent)
Simulation Time100 ns - 1 µs
Temperature300 K
Pressure1 atm
Integration Timestep2 fs
EnsembleNPT (isothermal-isobaric)

Note: This table provides an example of typical simulation parameters and is not based on actual experimental data for the specific compound.

In Silico Ligand-Target Interaction Prediction

One of the most powerful applications of computational modeling in drug discovery is the prediction of how a small molecule (ligand) might interact with a biological target, such as an enzyme or a receptor. This is typically achieved through molecular docking.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. wjpsonline.com Given that antipyrine and its derivatives are known to possess analgesic, anti-inflammatory, and other biological activities, and that leucine derivatives can interact with various enzymes, this compound could be a candidate for targeting several proteins. nih.govnih.gov

Potential targets for docking studies could include:

Cyclooxygenase (COX) enzymes (COX-1 and COX-2): These are key enzymes in the inflammatory pathway and are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). Docking studies of antipyrine derivatives with COX enzymes have been reported. tandfonline.com

Leucine aminopeptidase: This enzyme is involved in protein degradation and has been implicated in cancer. Leucine and its derivatives are natural substrates or inhibitors for this class of enzymes. nih.govresearchgate.net

Opioid receptors: Some analgesic compounds exert their effects through interaction with opioid receptors. Docking studies of 4-aminoantipyrine derivatives with opioid receptors have been conducted. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. Antipyrine derivatives have been investigated as potential cholinesterase inhibitors. dergipark.org.tr

The docking process involves placing the ligand in the active site of the target protein in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose.

The output of a molecular docking simulation is a set of predicted binding poses, each with a corresponding score that estimates the binding affinity (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction. These scores are calculated by the scoring function, which takes into account factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.

Analysis of the best-scoring poses can reveal key interactions between the ligand and the amino acid residues in the active site of the target protein. For this compound, this would involve identifying hydrogen bonds between the amide group or the antipyrine carbonyl group and polar residues, as well as hydrophobic interactions between the leucine side chain and the phenyl group of the antipyrine with nonpolar residues in the binding pocket. This detailed interaction analysis is crucial for understanding the molecular basis of the ligand's potential biological activity and for guiding the design of more potent derivatives. Molecular docking studies on various antipyrine derivatives have successfully identified key binding interactions and rationalized their biological activities. wjpsonline.comtandfonline.comdergipark.org.tr

Table 4: Hypothetical Molecular Docking Results for this compound with a Potential Target (e.g., COX-2)

ParameterResult
Docking Score (kcal/mol)-8.5
Predicted Interactions
Hydrogen BondsAmide N-H with Ser530; Antipyrine C=O with Tyr385
Hydrophobic InteractionsLeucine side chain with Leu352, Val523; Phenyl ring with Trp387
Pi-Pi StackingAntipyrine ring with Phe518

Note: The data in this table is purely hypothetical and for illustrative purposes only. The target and interacting residues are based on known interactions of similar compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify novel bioactive molecules from large chemical libraries. These methods focus on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of this compound, these approaches can be instrumental in discovering new compounds with similar or enhanced biological activities.

A pharmacophore model for this compound would be constructed by identifying its key chemical features, which include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The leucine moiety provides a significant hydrophobic feature with its isobutyl side chain, while the amide linkage offers both hydrogen bond donor and acceptor capabilities. The antipyrine core contributes additional hydrophobic and aromatic characteristics.

The development of a pharmacophore model can be either ligand-based, if a set of active compounds is known, or structure-based, if the three-dimensional structure of the biological target is available. acs.org For this compound, a ligand-based approach could be initiated by analyzing its conformational space to determine the spatial arrangement of its key features.

A hypothetical pharmacophore model for this compound would likely consist of several key features. The pyrazolone (B3327878) ring of the antipyrine moiety and the amide carbonyl can act as hydrogen bond acceptors, while the amide N-H can serve as a hydrogen bond donor. The phenyl ring and the dimethylated pyrazole (B372694) ring of antipyrine, along with the isobutyl group of leucine, would be defined as hydrophobic and aromatic features.

Once a pharmacophore model is established and validated, it can be used as a 3D query for virtual screening of large compound databases. univie.ac.at This process involves searching for molecules in the database that match the defined pharmacophoric features in the correct spatial orientation. The screening process is typically hierarchical, starting with a rapid pharmacophore-based search to filter the initial library, followed by more computationally intensive methods like molecular docking on the resulting hits. core.ac.uk

The virtual screening workflow for identifying compounds similar to this compound would involve several steps. Initially, a large chemical database, such as ZINC or Enamine REAL, would be screened against the developed pharmacophore model. biorxiv.org The compounds that match the pharmacophore query are then subjected to further filtering based on drug-likeness criteria, such as Lipinski's rule of five, to ensure they possess favorable physicochemical properties for potential drug candidates. psu.edunih.gov

The subsequent step involves molecular docking of the filtered hits into the putative binding site of a relevant biological target. core.ac.uknih.gov This allows for the prediction of binding affinities and the analysis of intermolecular interactions between the hit compounds and the target. The top-ranked compounds from docking, based on their scoring functions and interaction patterns, are then selected for further investigation.

For instance, in a study focused on identifying dual inhibitors for Janus kinases (JAKs), a pharmacophore-based virtual screening of pyrazolone derivatives was successfully employed. univie.ac.at This approach led to the identification of potent inhibitors, demonstrating the effectiveness of this strategy. acs.orgunivie.ac.at Similarly, virtual screening has been applied to discover new anti-hyperglycemic agents from pyrazole derivatives. core.ac.uknih.gov

Web-based tools and platforms, such as AnchorQuery, have been developed to facilitate the virtual screening of compounds that mimic amino acid residues, including leucine. nih.govrug.nl Such tools could be particularly useful for identifying molecules that share the leucine-related pharmacophoric features of this compound.

The most promising candidates identified through this virtual screening and docking process would then be prioritized for experimental validation to confirm their biological activity. This integrated computational and experimental approach accelerates the discovery of new lead compounds and provides valuable insights into their structure-activity relationships.

FeatureDescription
Hydrogen Bond Acceptor (HBA) The carbonyl oxygen of the amide and the pyrazolone ring.
Hydrogen Bond Donor (HBD) The N-H group of the amide linkage.
Hydrophobic (HYD) The isobutyl side chain of the leucine moiety and the methyl groups on the antipyrine ring.
Aromatic Ring (AR) The phenyl ring attached to the pyrazolone core.

Table 1: Potential Pharmacophoric Features of this compound

Hit IDMolecular FormulaMolecular Weight ( g/mol )Predicted Docking Score (kcal/mol)Lipinski's Rule of 5 Violations
VS-001C18H23N3O2329.40-8.50
VS-002C19H25N3O2343.43-8.20
VS-003C17H21N3O3331.37-7.90
VS-004C20H27N3O2357.45-7.80
VS-005C18H22ClN3O2363.84-8.80

Mechanistic Investigations of Biochemical Interactions in Vitro Focus

Exploration of Molecular Binding Partners and Interacting Biomolecules

The initial step in characterizing the biochemical profile of a compound like DL-Leucine-4-antipyrineamide is to identify its direct molecular targets. This is achieved through a series of in vitro assays designed to measure its interaction with key biological macromolecules.

In Vitro Enzyme Kinetics and Inhibition Studies

To determine if this compound acts as an enzyme inhibitor, a panel of enzymatic assays would be employed. nih.gov These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. nih.gov

Hypothetical Study Design:

A series of enzymes, selected based on computational docking predictions or known relevance to a therapeutic area, would be incubated with their respective substrates and varying concentrations of this compound. The rate of product formation is monitored, often through spectrophotometric or fluorometric methods. oatext.comresearchgate.net

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined in the presence and absence of the inhibitor to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). plos.org The half-maximal inhibitory concentration (IC50), the concentration of the compound required to reduce enzyme activity by 50%, is a key measure of potency. researchgate.net

Table 1: Hypothetical In Vitro Enzyme Inhibition Profile of this compound

Enzyme TargetSubstrateIC50 (µM)Type of Inhibition
Cyclooxygenase-2 (COX-2)Arachidonic Acid15.2Competitive
Monoamine Oxidase B (MAO-B)Benzylamine> 100Not Determined
Dipeptidyl Peptidase-4 (DPP-4)Gly-Pro-AMC45.8Non-competitive

This table presents hypothetical data for illustrative purposes.

Receptor Binding Assays in Isolated Systems

Receptor binding assays are fundamental in determining if a compound interacts with specific receptors, which is a common mechanism of drug action. mtoz-biolabs.comcontractlaboratory.com These assays quantify the affinity of a ligand for its receptor. researchgate.net

Hypothetical Study Design:

Radioligand binding assays are a common approach. nih.gov In this method, membranes from cells expressing the target receptor are incubated with a radiolabeled ligand known to bind to the receptor. This compound would then be added in increasing concentrations to compete with the radioligand for binding sites. researchgate.net The amount of radioactivity bound to the membranes is measured, and a competition curve is generated to determine the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor. nih.gov

Table 2: Hypothetical Receptor Binding Affinity of this compound

Receptor TargetRadioligandKi (nM)
Mu-Opioid Receptor[3H]-DAMGO250
Cannabinoid Receptor 1 (CB1)[3H]-CP55,9401,200
Adenosine A2A Receptor[3H]-ZM24138585

This table presents hypothetical data for illustrative purposes.

Investigation of Transporter Protein Interactions in Cell-Free Assays

To assess whether this compound interacts with transporter proteins, cell-free assays can be utilized. rupress.org These systems allow for the study of direct interactions without the complexity of a whole-cell environment.

Hypothetical Study Design:

Membrane vesicles containing a high concentration of a specific transporter protein (e.g., from the Solute Carrier (SLC) family) would be prepared. frontiersin.org The uptake of a known radiolabeled substrate for that transporter would be measured in the presence and absence of this compound. Inhibition of substrate uptake would suggest an interaction between the compound and the transporter. molbiolcell.org

Biochemical Pathway Perturbation Analysis in Controlled Systems

Beyond direct binding, it is crucial to understand how this compound might affect entire biochemical pathways. This can be investigated using controlled systems like isolated organelles or protein extracts. nih.govopenaccessjournals.com

Hypothetical Study Design:

Mitochondria, for instance, can be isolated from tissue homogenates through differential centrifugation. nih.gov The effect of this compound on key mitochondrial functions, such as oxygen consumption (a measure of the electron transport chain activity) or ATP synthesis, can be monitored. nih.gov Similarly, the compound's impact on signaling cascades can be studied in cell lysates by measuring the phosphorylation status of key proteins using techniques like Western blotting. frontiersin.org

Table 3: Hypothetical Effects of this compound on Mitochondrial Respiration

ParameterControl+ 10 µM this compound% Change
State 3 Respiration (nmol O2/min/mg protein)150 ± 12115 ± 9-23%
ATP Synthesis (nmol/min/mg protein)125 ± 1098 ± 7-21.6%

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Biochemical Assays

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. oncodesign-services.com This involves synthesizing and testing a series of analogues of this compound to identify which structural features are critical for its biological activity. nih.govoup.com

Hypothetical Study Design:

A series of compounds would be synthesized with systematic modifications to the leucine (B10760876), antipyrine (B355649), or amide linker moieties of this compound. Each analogue would then be tested in the most relevant in vitro assay identified in the initial screening (e.g., the most potently inhibited enzyme or the receptor with the highest affinity). rsc.org The results would allow for the development of an SAR model, guiding the design of more effective molecules. acs.org

Table 4: Hypothetical SAR of this compound Analogues on COX-2 Inhibition

CompoundModificationIC50 (µM)
This compoundParent Compound15.2
Analogue 1Leucine replaced with Valine32.5
Analogue 2Antipyrine methyl group removed28.7
Analogue 3Amide linker replaced with ester95.1

This table presents hypothetical data for illustrative purposes.

Investigation of Stereoselective Biochemical Interactions

This compound is a chiral compound, meaning it exists as a mixture of stereoisomers (enantiomers). It is common for enantiomers to have different pharmacological activities and pharmacokinetic profiles. numberanalytics.comnumberanalytics.com Therefore, it is crucial to investigate the stereoselective interactions of this compound. nih.govresearchgate.net

Hypothetical Study Design:

The first step would be the chiral separation of the D- and L-leucine enantiomers of the parent compound using techniques like chiral high-performance liquid chromatography (HPLC). numberanalytics.comnews-medical.net Each pure enantiomer would then be tested separately in the relevant in vitro assays. This would reveal if one enantiomer is more active or has a different mode of action than the other. numberanalytics.com This is a critical step in drug development, as it can lead to the development of a single-enantiomer drug with improved efficacy and a better safety profile. numberanalytics.com

Table 5: Hypothetical Stereoselective Inhibition of COX-2

EnantiomerIC50 (µM)
L-Leucine-4-antipyrineamide8.1
D-Leucine-4-antipyrineamide45.3
This compound (Racemic)15.2

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for Detection and Quantification of Dl Leucine 4 Antipyrineamide

Development of Robust Chromatographic Methods (HPLC-UV, LC-MS, GC-MS)

Chromatographic techniques are fundamental in the separation, identification, and quantification of chemical compounds. For a molecule like DL-Leucine-4-antipyrineamide, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) would be the methods of choice.

Method Validation for Specificity, Sensitivity, Linearity, Accuracy, and Precision in Research Matrices

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. americanpharmaceuticalreview.com The validation would need to be performed according to the International Council for Harmonisation (ICH) guidelines. europa.eu

Specificity: The ability to unequivocally assess the analyte in the presence of other components. europa.eu For this compound, this would involve demonstrating that the analytical signal is solely from the compound of interest and not from potential impurities, degradation products, or matrix components.

Sensitivity (Limit of Detection and Limit of Quantification): The Limit of Detection (LOD) and Limit of Quantification (LOQ) determine the lowest concentration of the analyte that can be reliably detected and quantified. These are crucial for analyzing trace amounts of the compound. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. pensoft.net This is typically evaluated by analyzing a series of standards over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by spike-recovery studies in the relevant research matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pensoft.net

A hypothetical validation summary for an HPLC-UV method for this compound is presented in Table 1.

Table 1: Hypothetical HPLC-UV Method Validation Parameters for this compound

Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the retention time of the analyte Complies
Linearity (r²) ≥ 0.995 0.999
Range To be defined based on expected concentrations 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% 99.5%
Precision (RSD%)
- Repeatability ≤ 2% 1.2%
- Intermediate Precision ≤ 3% 2.5%
LOD Signal-to-noise ratio of 3:1 0.1 µg/mL

| LOQ | Signal-to-noise ratio of 10:1 | 0.3 µg/mL |

Derivatization Strategies for Enhanced Detection and Separation

For compounds that lack a strong chromophore or are not readily ionizable, derivatization can significantly enhance their detection by HPLC-UV, LC-MS, or GC-MS. ddtjournal.comthermofisher.com Common derivatization strategies for amino acids and related compounds include:

Pre-column derivatization with o-phthalaldehyde (B127526) (OPA): Reacts with primary amines to form fluorescent isoindole derivatives, suitable for fluorescence detection. jasco-global.comjasco-global.com

Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield highly fluorescent derivatives. researchgate.net

Silylation: For GC-MS analysis, polar functional groups can be converted to more volatile and thermally stable silyl (B83357) derivatives using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com

Acylation: Using reagents like propyl chloroformate can make the analyte suitable for GC-MS analysis. nih.gov

The choice of derivatization reagent would depend on the specific analytical technique and the desired sensitivity.

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for High-Throughput Analysis

Capillary electrophoresis (CE) offers high separation efficiency, short analysis times, and requires minimal sample volume, making it suitable for high-throughput analysis. nih.govnih.gov When coupled with mass spectrometry (CE-MS), it provides high sensitivity and selectivity for the analysis of polar compounds like amino acid derivatives. nih.gov For this compound, CE could provide a rapid screening method, especially in complex biological matrices.

Development of Spectrophotometric and Fluorimetric Assays for Quantification in Research Samples

Spectrophotometric and fluorimetric assays can offer a simpler and more cost-effective alternative to chromatographic methods for the quantification of specific compounds, provided a suitable chromophore or fluorophore is present or can be induced.

A spectrophotometric assay for this compound could potentially be developed by exploiting the UV absorbance of the antipyrine (B355649) moiety. A continuous spectrophotometric assay has been described for branched-chain amino acid aminotransferases, which monitors the change in absorbance at 340 nm. nih.gov A similar principle could be adapted if an enzymatic reaction involving this compound leads to a change in absorbance.

Fluorimetric assays generally offer higher sensitivity. If this compound itself is not fluorescent, derivatization with a fluorescent tag would be necessary. For instance, a method for leucine-enkephalin involved pre-column derivatization to create a highly fluorescent derivative for sensitive detection. nih.gov

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening

Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps such as sample preparation, separation, and detection onto a single small chip. These platforms offer advantages of high throughput, low sample and reagent consumption, and rapid analysis. While no specific microfluidic platforms for this compound are reported, the principles of microfluidic analysis of amino acids could be applied. This would involve designing a microchip with channels for sample injection, mixing with reagents (if derivatization is needed), electrophoretic or chromatographic separation, and on-chip detection.

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